Isoprinosine

Vue d'ensemble

Description

Méthodes De Préparation

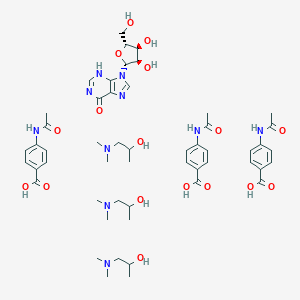

Voies de synthèse et conditions réactionnelles : L’inosine pranobex est synthétisé en combinant l’inosine avec l’acide acétamidobenzoïque et le diméthylaminoisopropanol. La réaction implique généralement la formation d’un sel entre ces composants. Le système de solvants optimal pour la séparation de l’inosine pranobex et de ses composants comprend le chloroforme, le méthanol, le toluène et une solution d’ammoniaque à 10 % dans un rapport volumique de 6 : 5 : 1 : 0,1 .

Méthodes de production industrielle : La production industrielle de l’inosine pranobex implique une synthèse à grande échelle utilisant les mêmes principes que la préparation en laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques. Le composé est ensuite formulé en formes posologiques orales pour une utilisation clinique .

Analyse Des Réactions Chimiques

Mechanism of Action and Chemical Interactions

The precise mechanism of action of Isoprinosine is still not fully understood but appears to involve multiple pathways related to its immunomodulatory and antiviral effects .

-

Impact on RNA Synthesis : this compound enhances host cell RNA and protein synthesis while decreasing viral RNA synthesis . One hypothesis suggests that this compound or one of its components binds to ribosomes in infected cells, modifying their structure to favor host cell RNA over viral RNA . This leads to incorrect transcription of the viral genetic code .

-

Inhibition of Purine Synthesis : Inosine, a component of this compound, inhibits the synthesis of phosphoribosyl pyrophosphate, an intermediate in purine nucleotide biosynthesis. By blocking the conversion of ribose phosphate to phosphoribosyl pyrophosphate, this compound can inhibit viral RNA synthesis, which is typically faster than cellular RNA synthesis .

-

Immunomodulation : this compound influences the levels of various cytokines. In mitogen-stimulated cells, it increases the production of IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), while decreasing the production of IL-4, IL-5, and IL-10 . It also improves chemotaxis and phagocytosis of neutrophils and enhances the killer functions of eosinophils against target cells .

-

Corrosion Inhibition: this compound has been explored as a corrosion inhibitor for aluminum in alkaline solutions . The this compound molecules adhere to the aluminum surface, inhibiting charge and mass transfer and protecting the metal from corrosive ions . The inhibitory activity increases with the compound's ability to donate electrons, with the following order of electron donating potencies: inosine, dimethylaminopropanol, and acedoben .

Photodegradation

This compound can undergo photodegradation when exposed to solar light, a process influenced by the water matrix and the presence of photocatalysts .

Kinetic Parameters for this compound Degradation

| Process | Conc. mg/L | Water Matrices | Kt b, min─1 | ½ tc , min─1 | R² |

|---|---|---|---|---|---|

| Photolysis | 10.0 | MQ | 0.0006 | 1155.2 | 0.6576 |

| TW | 0.0013 | 533.2 | 0.813 | ||

| UV-TiO2 P─25 | 5.0 | MQ | 0.0326 | 21.3 | 0.9252 |

| 10.0 | 0.0483 | 14.3 | 0.9268 | ||

| 10.0 | TW | 0.0018 | 385.1 | 0.7832 | |

| 20.0 | 0.0079 | 8.77 | 0.9497 | ||

| UV-ZnO | 5.0 | MQ | 0.0076 | 91.2 | 0.9101 |

| 10.0 | 0.0088 | 78.8 | 0.8081 | ||

| 10.0 | TW | 0.0032 | 216.6 | 0.8419 | |

| 20.0 | 0.0101 | 68.63 | 0.9178 | ||

| UV-SnO2 | 10.0 | MQ | 0.001 | 69.3 | 0.9402 |

| 20.0 | 0.0023 | 301.4 | 0.9914 | ||

| 10.0 | TW | 0.001 | 693.1 | 0.7377 | |

| 20.0 | 0.0025 | 277.3 | 0.9588 |

Note: a Concentration of photocatalysts,b pseudo first order reaction constant, c half-life of the reaction.

Analytical Methods

Analytical methods for this compound and its components involve chromatographic techniques coupled with mass spectrometry .

-

Detection of Components: A method has been developed for detecting p-acetaminobenzoic acid (PABA) and N,N-dimethylamino-2-propanol (DIP) in human plasma using high-performance liquid chromatography (HPLC) with mass spectrometry .

-

Chromatographic Conditions: The analytes are separated on a CAPCELL PAK Phenyl column using a gradient of formic acid:water and acetonitrile as mobile phases .

-

Mass Spectrometry : N,N-dimethylamino-2-propanol is detected by positive ion electrospray ionization, while p-acetaminobenzoic acid is detected by negative ion electrospray ionization .

Applications De Recherche Scientifique

Immunomodulatory Effects

Isoprinosine has been shown to enhance the production of various cytokines, including interleukin-1, interleukin-2, and interferon-alpha. These cytokines play crucial roles in mediating immune responses against viral infections.

Table 1: Summary of Immunomodulatory Effects

Antiviral Activity

Research indicates that this compound exhibits antiviral activity against a range of viruses, including herpes simplex virus, human papillomavirus, and influenza virus. Its effectiveness stems from its ability to enhance the host's immune response rather than acting directly on the virus.

Case Studies

- Subacute Sclerosing Panencephalitis (SSPE) :

- Influenza A Virus :

- Foot-and-Mouth Disease (FMD) :

Clinical Applications

This compound has been explored for its potential use in various clinical settings:

- Viral Infections : It has been primarily investigated for its role in treating viral infections that are resistant to conventional antiviral therapies.

- Cancer Therapy : Preliminary studies indicate potential benefits in enhancing immune responses against certain cancers, although more research is needed to establish definitive therapeutic protocols .

- Chronic Viral Conditions : The compound has shown promise in managing chronic conditions like hepatitis B and C through its immunomodulatory effects .

Mécanisme D'action

L’inosine pranobex exerce ses effets par le biais de multiples mécanismes :

Immunomodulation : Il stimule les processus immunitaires à médiation cellulaire en augmentant la fonction des lymphocytes T et la production de cytokines. Cela conduit à une activité accrue des cellules tueuses naturelles et d’autres composants du système immunitaire.

Propriétés antivirales : Le composé inhibe la synthèse de l’ARN viral en interférant avec les processus de transcription et de traduction au niveau cellulaire. Cela contribue à ralentir la croissance et la propagation des virus dans l’organisme.

Comparaison Avec Des Composés Similaires

L’inosine pranobex est unique en raison de sa combinaison d’inosine et de dimépranol acédoben, qui procure des effets à la fois immunomodulateurs et antiviraux. Les composés similaires comprennent :

Inosine : Un nucléoside aux propriétés immunomodulatrices.

Diméthylaminoisopropanol : Un immunostimulant utilisé dans diverses formulations pharmaceutiques.

Acide acétamidobenzoïque : Un composant de plusieurs médicaments antiviraux et immunomodulateurs.

L’inosine pranobex se distingue par ses effets synergiques, combinant les propriétés de ses composants individuels pour fournir un effet thérapeutique plus puissant .

Activité Biologique

Isoprinosine, also known as inosine pranobex, is a compound with notable immunomodulatory and antiviral properties. It has been utilized in various clinical settings, particularly for its effects on viral infections and immune system enhancement. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Immunomodulation : this compound stimulates the immune system by enhancing lymphocyte activation and increasing the production of cytokines such as interleukins (IL-1, IL-2, IL-12), interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) . It has been shown to inhibit IL-10 production, thereby promoting a more robust immune response.

- Antiviral Activity : The compound appears to inhibit viral RNA synthesis, which is critical in controlling viral replication. Studies have indicated that this compound can enhance the effects of other antiviral treatments when used in combination .

- Cytokine Production : Research indicates that this compound increases the production of pro-inflammatory cytokines while modulating the balance between Th1 and Th2 cells, which is essential for effective immune responses .

Clinical Applications

This compound has been investigated for various medical conditions, primarily viral infections and immunodeficiencies. Key findings from clinical studies include:

Case Studies

- Subacute Sclerosing Panencephalitis (SSPE) : A long-term study involving a 25-year-old male patient with SSPE demonstrated improvements in mental disturbances correlated with EEG changes after treatment with this compound . Although immediate improvements were not significant, some patients exhibited substantial recovery months after discontinuation of therapy .

- Viral Infections : In a clinical trial involving patients with chronic viral infections, this compound was found to enhance NK cell activity and improve overall immune function . Patients treated with this compound showed increased levels of activated T-cells and improved responses to mitogenic stimulation.

- Combination Therapy : The simultaneous administration of this compound with IFN-α has been reported to improve neurological conditions in patients suffering from complications due to viral infections like mumps .

Research Findings

A comprehensive review of studies reveals consistent findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCUKJMEKGGFI-QCSRICIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H78N10O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021342 | |

| Record name | Inosine acedobene dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1115.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36703-88-5 | |

| Record name | Inosine pranobex [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine acedobene dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE PRANOBEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.